(4Z)-2-(furan-2-yl)-4-[2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-1,3-oxazol-5(4H)-one
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Overview
Description
2-(FURAN-2-YL)-4-[(4Z)-2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound that features a furan ring, a chromene moiety, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(FURAN-2-YL)-4-[(4Z)-2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the chromene moiety: This often involves the condensation of phenolic compounds with aldehydes or ketones.
Construction of the oxazole ring: This can be done through cyclization reactions involving amides and aldehydes or nitriles.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the chromene moiety.
Reduction: Reduction reactions can occur at various sites, potentially converting double bonds to single bonds.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: In the development of organic electronic materials or as a component in polymers.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(FURAN-2-YL)-4H-CHROMEN-4-ONE: Lacks the oxazole ring.
4-[(4Z)-2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE: Lacks the furan ring.
2-(FURAN-2-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE: Lacks the chromene moiety.
Uniqueness
The uniqueness of 2-(FURAN-2-YL)-4-[(4Z)-2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE lies in its combination of three distinct moieties, which may confer unique chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C23H15NO5 |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
(4Z)-2-(furan-2-yl)-4-[2-(4-methoxyphenyl)chromen-4-ylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C23H15NO5/c1-26-15-10-8-14(9-11-15)20-13-17(16-5-2-3-6-18(16)28-20)21-23(25)29-22(24-21)19-7-4-12-27-19/h2-13H,1H3/b21-17- |
InChI Key |
AAEUGQIUEXURBK-FXBPSFAMSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C/C(=C/3\C(=O)OC(=N3)C4=CC=CO4)/C5=CC=CC=C5O2 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C3C(=O)OC(=N3)C4=CC=CO4)C5=CC=CC=C5O2 |
Origin of Product |
United States |
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